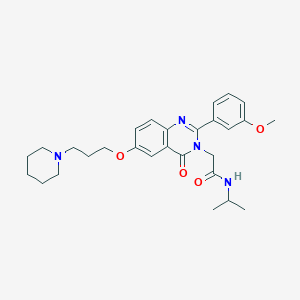
Vasopressin antagonist 1867
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CHEMBL1684573 is a bioactive molecule with drug-like properties. It is part of the ChEMBL database, which manually curates information on such compounds. Specifically, CHEMBL1684573 is an N-isopropyl-2-(2-(3-methoxyphenyl)) compound .
Analyse Chemischer Reaktionen
CHEMBL1684573 kann verschiedene chemische Reaktionen durchlaufen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind nicht spezifiziert. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, müssten weiter untersucht werden.
Wissenschaftliche Forschungsanwendungen
CHEMBL1684573 hat vielfältige Anwendungen in verschiedenen wissenschaftlichen Bereichen:
Chemie: Es könnte als Baustein in der organischen Synthese dienen.
Biologie: Forscher könnten seine Wechselwirkungen mit biologischen Makromolekülen untersuchen.
Medizin: Die Untersuchung seines Potenzials als Arzneimittelkandidat oder Sondenverbindung ist entscheidend.
Industrie: Die Industrie könnte es bei der Entwicklung neuartiger Materialien oder Arzneimittel einsetzen.
5. Wirkmechanismus
Der genaue Mechanismus, durch den CHEMBL1684573 seine Wirkungen entfaltet, ist aus den verfügbaren Daten nicht bekannt. Weitere Studien sind erforderlich, um seine molekularen Ziele und Pfade aufzuklären.
Wirkmechanismus
The precise mechanism by which CHEMBL1684573 exerts its effects remains unknown from the available data. Further studies are necessary to elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Leider wird hier die Liste der ähnlichen Verbindungen nicht bereitgestellt. Forscher können verwandte Moleküle untersuchen, um die Einzigartigkeit von CHEMBL1684573 hervorzuheben.
Denken Sie daran, dass diese Informationen auf den verfügbaren Daten basieren und weitere Untersuchungen zusätzliche Erkenntnisse liefern können.
Eigenschaften
IUPAC Name |
2-[2-(3-methoxyphenyl)-4-oxo-6-(3-piperidin-1-ylpropoxy)quinazolin-3-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O4/c1-20(2)29-26(33)19-32-27(21-9-7-10-22(17-21)35-3)30-25-12-11-23(18-24(25)28(32)34)36-16-8-15-31-13-5-4-6-14-31/h7,9-12,17-18,20H,4-6,8,13-16,19H2,1-3H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOZPTYIJQUKTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=NC2=C(C1=O)C=C(C=C2)OCCCN3CCCCC3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














